![molecular formula C12H11N3 B3005778 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile CAS No. 57320-11-3](/img/structure/B3005778.png)
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is involved in the synthesis of various chemically significant compounds. For instance, it has been used in the synthesis of α-Benzylthiobenzimidazoleacetonitriles, a process that includes chemoselective reduction and methylation steps (Sadhu, Rao, & Dubey, 2016).
Biological and Antimicrobial Properties
- Research has shown that derivatives of this compound demonstrate significant antimicrobial activity. A study synthesized and evaluated novel derivatives for their in vitro antimicrobial effectiveness against various bacterial genera, showcasing profound antimicrobial properties (Sharma et al., 2012).
DNA Interaction and Anticancer Potential
- Certain 1H-benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile, have been found to act as inhibitors of mammalian type I DNA topoisomerases. This suggests potential utility in cancer treatment and pharmacology (Alpan, Gunes, & Topçu, 2007).
Synthesis of Heterocycles
- This compound has been used in the synthesis of various heterocycles, an important class of compounds in medicinal chemistry and drug development. For example, it's used in creating trifluoromethyl-substituted heterocycles and dihydro-1H-pyrroles (Sokolov & Aksinenko, 2011).
Molecular Docking and Computational Studies
- In recent years, computational methods like molecular docking and Density Functional Theory (DFT) calculations have been employed to understand the interactions and properties of compounds like 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile. These studies are crucial in predicting drug likeness and biological activity (El Foujji et al., 2021).
Corrosion Inhibition
- Benzimidazole derivatives have also been explored as corrosion inhibitors, a field important in industrial chemistry. They show potential in protecting metals like steel in acidic environments, which is crucial in industrial maintenance and longevity (Yadav, Behera, Kumar, & Sinha, 2013).
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile, also known as 2-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYLBUT-2-ENENITRILE, are parasitic infections caused mainly by the species Trichinella spiralis . The compound has been shown to have anthelmintic activity against these parasites .
Mode of Action
The compound interacts with its targets by disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the cell division process is detrimental to the parasites, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and oxidative stress . It has been found to react with various free radicals, indicating its role in the antioxidant pathway . The compound’s ability to disrupt cell division suggests that it also affects the cell cycle pathway .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is the death of parasitic larvae . It has been shown to have 100% effectiveness in killing parasitic larvae after a 24-hour incubation period . Additionally, the compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment , as it has been shown to have different radical scavenging abilities in polar and nonpolar media
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBOJSTBJSEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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